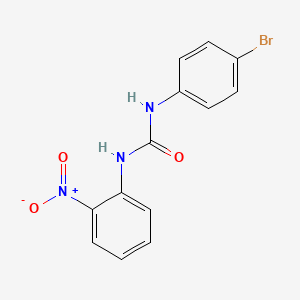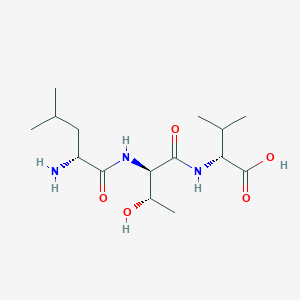![molecular formula C8H5N3 B14214608 Pyrazolo[3,4-A]pyrrolizine CAS No. 735327-24-9](/img/structure/B14214608.png)
Pyrazolo[3,4-A]pyrrolizine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazolo[3,4-A]pyrrolizine is a nitrogen-containing heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound features a fused ring system combining a pyrazole and a pyrrolizine ring, which imparts unique chemical and biological properties. The structural complexity and versatility of this compound make it a valuable scaffold for the development of new therapeutic agents and functional materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Pyrazolo[3,4-A]pyrrolizine typically involves cyclization reactions that form the fused ring system. One common method is the cyclization of 1,3-dipolar cycloaddition reactions between azomethine ylides and dipolarophiles. Another approach involves the intramolecular cyclization of suitable precursors under acidic or basic conditions .
Industrial Production Methods: Industrial production of this compound derivatives often employs microwave-assisted synthesis to enhance reaction rates and yields. This method involves the use of microwave irradiation to accelerate the cyclization process, resulting in higher efficiency and reduced reaction times .
Analyse Chemischer Reaktionen
Types of Reactions: Pyrazolo[3,4-A]pyrrolizine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions using agents like sodium borohydride can convert this compound to its reduced forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with diverse functional groups .
Wissenschaftliche Forschungsanwendungen
Pyrazolo[3,4-A]pyrrolizine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds and as a ligand in coordination chemistry.
Wirkmechanismus
The mechanism of action of Pyrazolo[3,4-A]pyrrolizine involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of this compound have been shown to inhibit enzymes like cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to bind to specific sites on target proteins and disrupt their function is a key aspect of its biological activity .
Vergleich Mit ähnlichen Verbindungen
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- Pyrrolopyrazine
Comparison: While Pyrazolo[3,4-A]pyrrolizine shares structural similarities with these compounds, it is unique in its fused ring system and the specific arrangement of nitrogen atoms. This uniqueness contributes to its distinct chemical reactivity and biological activity. For example, Pyrazolo[3,4-d]pyrimidine and Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine are known for their kinase inhibitory activities, but this compound exhibits a broader range of biological activities, including antimicrobial and anticancer properties .
Eigenschaften
CAS-Nummer |
735327-24-9 |
|---|---|
Molekularformel |
C8H5N3 |
Molekulargewicht |
143.15 g/mol |
IUPAC-Name |
pyrazolo[3,4-a]pyrrolizine |
InChI |
InChI=1S/C8H5N3/c1-2-7-8-6(4-9-10-8)5-11(7)3-1/h1-5H |
InChI-Schlüssel |
KBAIEEMVERGZHH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN2C=C3C=NN=C3C2=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3,5-Dimethyl-4-methylidene-9-oxabicyclo[3.3.1]non-2-ene](/img/structure/B14214538.png)


![1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-4,5-dimethyl-](/img/structure/B14214544.png)
![2-Furancarboxamide, 5-nitro-N-[(3,4,5-trimethoxyphenyl)methyl]-](/img/structure/B14214546.png)
![1-Benzyl-2,3-dihydro-1H-imidazo[1,2-a]imidazole-5,6-dione](/img/structure/B14214552.png)
![Tert-butyl 4-[(2-oxohexadecanoyl)amino]butanoate](/img/structure/B14214562.png)
![[(1R,3S,4S)-2-Oxabicyclo[2.2.2]oct-5-en-3-yl](phenyl)methanone](/img/structure/B14214581.png)



